molecular formula C10H10BrN3O B1375692 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole CAS No. 1415719-60-6

1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole

Cat. No. B1375692
M. Wt: 268.11 g/mol
InChI Key: NEHNGZOWLUKOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole is a chemical compound with the molecular formula C10H10BrN3O . It belongs to the class of 1,2,4-triazoles, which are five-membered heterocyclic compounds containing three nitrogens and two carbons . These compounds are not found in nature but are synthesized due to their excellent properties and potential applications .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, including 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole, is characterized by a five-membered ring with three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized . One nitrogen atom is pyrrole-like, and the other two are pyridine-like .

Scientific Research Applications

Synthesis and Derivative Applications

1,2,4-triazoles, including 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole, are essential scaffolds in medicinal chemistry, displaying significant biological activities. These compounds are vital in synthesizing clinical drugs, such as Rizatriptan (anti-migraine), Ribavirin (antiviral), and Anastrozole (anticancer). A study by Prasad et al. (2021) synthesized a library of 14 N-substituted pyrrolidine derivatives, including trans 1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole, demonstrating the versatility of these compounds in drug synthesis (Prasad et al., 2021).

Versatile Synthesis for Fluorinated Derivatives

The compound 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole has been used as a precursor for the synthesis of fluorinated derivatives. Zumbrunn (1998) demonstrated the synthesis of 1-alkyl-5-bromo-3-fluoro-1H-[1,2,4]triazoles, illustrating the potential for creating diverse molecular structures for various applications (Zumbrunn, 1998).

Antimicrobial Activity

1-Benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole derivatives have been explored for their antimicrobial properties. Reddy et al. (2016) synthesized novel 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives and evaluated their antimicrobial activity, demonstrating the potential of these compounds in combating microbial infections (Reddy et al., 2016).

Anticancer Evaluation

The 1,2,4-triazole framework, including 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole, has been investigated for its anticancer properties. Bekircan et al. (2008) synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, evaluating their anticancer activity against a variety of cancer cell lines (Bekircan et al., 2008).

Anti-inflammatory and Antinociceptive Properties

The anti-inflammatory and antinociceptive properties of 1,2,4-triazole derivatives, including those related to 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole, have been studied. Upmanyu et al. (2011) synthesized and evaluated 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles for their potential in treating inflammation and pain (Upmanyu et al., 2011).

properties

IUPAC Name

1-benzyl-3-bromo-5-methoxy-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-15-10-12-9(11)13-14(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHNGZOWLUKOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NN1CC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.